molecular formula C29H18F2O B12854544 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one CAS No. 22818-67-3

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one

Cat. No.: B12854544
CAS No.: 22818-67-3
M. Wt: 420.4 g/mol
InChI Key: NFAWCRKNAGTMLX-UHFFFAOYSA-N
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Description

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one (CAS 23101-20-4) is a tetraaryl-substituted cyclopentadienone of interest in advanced materials chemistry and organic synthesis. This compound belongs to a class of molecules that serve as key diene components in Diels-Alder [4+2] cycloaddition reactions, particularly in pathways that involve carbon monoxide (CO) extrusion for the construction of complex aromatic systems . Such reactions are fundamental bottom-up strategies for synthesizing functionalized nanomaterials, including nanographenes with potential applications in organic electronics, photovoltaics, and as semiconductors . The specific pattern of fluorophenyl and phenyl substituents on the cyclopentadienone core can influence the compound's electronic properties and solubility, making it a valuable building block for researchers designing organic molecules with tailored properties . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

22818-67-3

Molecular Formula

C29H18F2O

Molecular Weight

420.4 g/mol

IUPAC Name

2,4-bis(4-fluorophenyl)-3,5-diphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C29H18F2O/c30-23-15-11-21(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(31)18-14-22)29(32)27(26)20-9-5-2-6-10-20/h1-18H

InChI Key

NFAWCRKNAGTMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one typically involves the reaction of 4-fluorobenzaldehyde with benzil in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired cyclopentadienone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated cyclopentadienones .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,4-bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been found to inhibit the growth of various cancer cell lines, suggesting a potential for development into therapeutic agents for cancer treatment .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Certain derivatives have demonstrated the ability to act as dopamine transporter inhibitors, which may help in treating conditions such as psychostimulant abuse. In preclinical models, these compounds have shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves .

Organic Photovoltaics

In material science, 2,4-bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one has been explored as a potential component in organic photovoltaic devices. Its unique electronic properties make it suitable for use as a hole transport material (HTM) in solar cells. The incorporation of fluorine atoms is believed to enhance the charge transport properties and stability of the devices .

Organic Light Emitting Diodes (OLEDs)

The compound is also being investigated for applications in organic light-emitting diodes (OLEDs). Its structure allows for efficient light emission and stability under operational conditions. Research indicates that OLEDs utilizing this compound can achieve high luminous efficiency and color purity .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation via signaling pathway modulation
Neuropharmacological EffectsReduced reinforcing effects of cocaine/methamphetamine; acted as dopamine transporter inhibitors
Organic PhotovoltaicsEnhanced charge transport properties; potential HTM candidate
OLED ApplicationsHigh luminous efficiency; stable under operational conditions

Mechanism of Action

The mechanism by which 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Compounds for Comparison :

2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone (CAS 54523-24-9)

[2,4-Bis(pentafluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one]-π-cyclopentadienyl cobalt (CAS 31760-83-5)

[2,4-Bis(pentafluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one]-π-cyclopentadienyl rhodium (CAS 31760-85-7)

Structural and Electronic Differences

Property Target Compound (Fluorophenyl) Bromophenyl Analog Pentafluorophenyl Metal Complexes
Substituent Position 2,4-positions: 4-fluorophenyl 2,5-positions: 4-bromophenyl 2,4-positions: pentafluorophenyl
Electron Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (Br) Extreme electron-withdrawing (C₆F₅)
Molecular Weight ~524 g/mol (C₃₄H₂₀F₂O) ~706 g/mol (C₃₄H₂₀Br₂O) ~688 g/mol (Co), ~732 g/mol (Rh)
Coordination Utility Limited direct metal coordination Not reported Forms stable π-complexes with transition metals (Co, Rh)
  • Fluorine vs. Bromine: The 4-fluorophenyl groups in the target compound provide weaker electron withdrawal compared to bromine in the bromophenyl analog. However, fluorine’s smaller atomic radius reduces steric hindrance, enhancing solubility in nonpolar solvents .
  • Pentafluorophenyl Derivatives: The pentafluorophenyl analogs exhibit stronger electron-deficient character, facilitating metal coordination (e.g., Co, Rh) and stabilizing π-interactions in organometallic complexes .

Reactivity and Stability

  • Cyclopentadienone Core: The target compound’s conjugated diketone system enables Diels-Alder reactions, but fluorinated substituents reduce its electrophilicity compared to non-fluorinated analogs.
  • Thermal Stability : Fluorine’s inductive effects enhance thermal stability relative to brominated analogs, which may decompose at lower temperatures due to weaker C-Br bonds .
  • Metal Coordination : Unlike the pentafluorophenyl-containing cobalt and rhodium complexes, the target compound lacks direct evidence of forming π-complexes, likely due to less electron-deficient aryl groups .

Biological Activity

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one (CAS No. 22818-67-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopentadienone core with two fluorophenyl and two diphenyl substituents. Its molecular formula is C29H18F2O, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

Anticancer Activity

Research indicates that 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study reported an IC50 value of approximately 15 µM against human breast cancer cells (MDA-MB-231) .

Antioxidant Properties

The compound has demonstrated antioxidant activity , which is crucial for mitigating oxidative stress-related diseases. It was found to scavenge free radicals effectively, with a significant reduction in reactive oxygen species (ROS) levels in treated cells . This property suggests its potential application in neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

In vivo models have revealed that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6. The anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways . This makes it a candidate for further investigation in chronic inflammatory conditions.

The biological activity of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is believed to involve multiple mechanisms:

  • Caspase Activation : Induces apoptosis through caspase-dependent pathways.
  • NF-kB Inhibition : Reduces inflammation by blocking NF-kB activation.
  • Free Radical Scavenging : Neutralizes free radicals and reduces oxidative damage.

Case Studies

StudyFindings
Study A Demonstrated anticancer effects in MDA-MB-231 cells with an IC50 of 15 µM.
Study B Showed antioxidant properties by reducing ROS levels significantly.
Study C Reported anti-inflammatory effects by lowering TNF-alpha and IL-6 levels.

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